molecular formula C21H42O4 B133467 Glyceryl monostearate CAS No. 123-94-4

Glyceryl monostearate

Cat. No.: B133467
CAS No.: 123-94-4
M. Wt: 358.6 g/mol
InChI Key: VBICKXHEKHSIBG-UHFFFAOYSA-N
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Description

Glyceryl monostearate, commonly known as glycerol monostearate, is a monoglyceride widely used as an emulsifier in food, pharmaceutical, and cosmetic industries. It appears as a white, odorless, and sweet-tasting flaky powder that is hygroscopic. Chemically, it is the glycerol ester of stearic acid, with the molecular formula C21H42O4 .

Mechanism of Action

Target of Action

Glyceryl monostearate, commonly known as GMS, is primarily targeted at the lipid components of cell membranes . It is a glycerol ester of stearic acid and is widely used as an emulsifier in food production . Its primary role is to help in the formation and maintenance of uniform dispersions of immiscible solvents .

Mode of Action

It displaces proteins from oil, wax, or solvent surfaces, stabilizing emulsions . This interaction with its targets results in a more stable and uniform mixture.

Biochemical Pathways

It is known that gms is produced industrially by a glycerolysis reaction between triglycerides (from either vegetable or animal fats) and glycerol . It also occurs naturally in the body as a product of the breakdown of fats by pancreatic lipase .

Pharmacokinetics

It is known that gms is used in the formulation of solid lipid nanoparticles (slns), which have been shown to improve the bioavailability of certain drugs . For example, a study found that SLNs of dronedarone HCl using GMS showed an improvement in bioavailability by 2.68-fold compared to the pure drug suspension .

Result of Action

The primary result of GMS’s action is the stabilization of emulsions and the enhancement of texture in various products . In baking, it is used to improve dough quality and stabilize fat/protein emulsions . It is somewhat responsible for giving ice cream and whipped cream their smooth texture . It can also be used as an antistaling agent in bread .

Action Environment

The action of GMS can be influenced by environmental factors. For example, it is used as an additive in plastic, where it works as an antistatic and antifogging agent . It is also used in long-life materials with high release rate, such as tyres, treated wooden products, treated textile and fabric, brake pads in trucks or cars, sanding of buildings (bridges, facades) or vehicles (ships) .

Biochemical Analysis

Biochemical Properties

Glyceryl monostearate is known for its ability to stabilize mixtures of oil and water . It is produced industrially by a glycerolysis reaction between triglycerides (from either vegetable or animal fats) and glycerol . It occurs naturally in the body as a product of the breakdown of fats by pancreatic lipase .

Cellular Effects

This compound has been shown to impact the human gut microbiota in a manner that promotes gut inflammation . It can alter microbiota density, composition, and expression of pro-inflammatory molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an emulsifier. It stabilizes mixtures of oil and water, preventing their separation . This property is crucial in its applications in food, pharmaceuticals, and cosmetics .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to significantly increase the creaming stability of recombined low-fat dairy cream (RLFDC) compared with a control sample . This stability is highly dependent on ζ-potential and apparent viscosity, contributing to electrostatic repulsion and intermolecular resistance .

Metabolic Pathways

This compound is involved in the glycerolysis reaction pathway, where it is produced from triglycerides and glycerol . It also occurs naturally in the body as a product of the breakdown of fats by pancreatic lipase .

Transport and Distribution

Its solubility in hot oils, ethanol, and chloroform, but insolubility in water, may influence its distribution .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Glyceryl monostearate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions when mixed with other esters or alcohols .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Glyceryl monostearate is unique due to its balance of hydrophilic and lipophilic properties, making it an effective emulsifier and stabilizer in various formulations. Its ability to form stable emulsions and control the release of active ingredients sets it apart from other similar compounds .

Properties

IUPAC Name

2,3-dihydroxypropyl octadecanoate
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InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VBICKXHEKHSIBG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H42O4
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DSSTOX Substance ID

DTXSID7029160
Record name Glycerol 1-monostearate
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Molecular Weight

358.6 g/mol
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Physical Description

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour
Record name Glyceryl monostearate
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Record name Glyceryl monostearate
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Solubility

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol)
Record name Glyceryl monostearate
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CAS No.

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9
Record name 1-Monostearin
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Record name Glyceryl monostearate
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Record name (R)-2,3-Dihydroxypropyl stearate
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Record name Glyceryl monostearate [JAN:NF]
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Record name 1,2,3-Propanetriol, homopolymer, isooctadecanoate
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Record name Stearic acid, monoester with glycerol
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Synthesis routes and methods I

Procedure details

To a mixture of glycerol (30 g, 326 mmol) and pyridine (25 ml) dissolved in DMF (300 ml) was added dropwise stearoyl chloride (10 g, 33 mmol) dissolved in DMF 100 ml9. The mixture was cooled on an ice bath until addition was complete, whereupon the reaction was maintained under an N2 atmosphere overnight. After 15 hours CH2CL2 (300 ml) and saturated NaHCO3 (aq) was added. The phases were separated and the organic phase washed with water (50 ml) and dried with Na2SO4.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Octadecanoic acid, monoester with 1,2,3-propanetriol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

0.4 mole of stearic acid were heated to boiling (about 113° C.) under reflux with 280 grams of toluene and 0.29 gram of NaOH (water free) and, in the course of 20 minutes, 31.2 grams of glycidol dropped in. After a further 5 hours at this temperature, the glycidol was 99% reacted and the reaction ended. After working as in Example 1, there were obtained 123.5 grams (86%) of monostearin having the following properties:
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0.29 g
Type
catalyst
Reaction Step Three
Quantity
280 g
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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